molecular formula C9H15NO2 B1428542 Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 1372548-30-5

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No.: B1428542
CAS No.: 1372548-30-5
M. Wt: 169.22 g/mol
InChI Key: HFQYLMMYIGSJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Framework Analysis: Fused Cyclopentane-Pyrrole System

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine ring (Figure 1). The molecular formula, C₉H₁₅NO₂, reflects a saturated nitrogen-containing heterocycle with a methyl ester substituent at the 3a-position. X-ray crystallographic studies reveal bond lengths and angles consistent with a strained bicyclic system:

  • C–C bond lengths : 1.515–1.570 Å in the cyclopentane ring.
  • N–C bond lengths : 1.453–1.466 Å, indicative of sp³ hybridization at the nitrogen atom.
  • C–O bond length : 1.195–1.334 Å for the ester carbonyl group.

The fused rings adopt a half-chair conformation for the pyrrolidine moiety and a twisted half-chair for the cyclopentane ring, minimizing steric strain while maintaining orbital overlap for electronic stability.

Table 1: Key Geometric Parameters of the Bicyclic Framework

Parameter Value (Å/°) Source
C3a–C2 bond length 1.515 ± 0.003
N1–C6a bond length 1.466 ± 0.004
C3a–O2–C9 bond angle 116.2 ± 0.5°
Dihedral angle (C2–C3a–O2) 112.4 ± 0.3°

Stereochemical Configuration: Cis/Trans Isomerism at 3a Position

The 3a-position exhibits cis/trans isomerism due to restricted rotation about the C3a–COOCH₃ bond. X-ray diffraction data confirm the cis configuration dominates in crystalline states, with the ester group oriented perpendicular to the bicyclic plane. This stereochemical preference arises from intramolecular hydrogen bonding between the ester carbonyl oxygen (O2) and the pyrrolidine nitrogen (N1), observed at a distance of 2.8 Å.

Key observations :

  • Cis isomer stability : 4.2 kcal/mol lower in energy than the trans form due to reduced steric clash between the ester methyl group and adjacent hydrogen atoms.
  • Trans isomer occurrence : Rare in solid-state structures but detectable via NMR in solution (Δδ = 0.15 ppm for C3a–H in CDCl₃).

X-ray Crystallographic Studies of Crystal Packing Motifs

Single-crystal X-ray analyses reveal a two-dimensional hydrogen-bonded network stabilized by:

  • Intermolecular N–H⋯O interactions : Between pyrrolidine NH (donor) and ester carbonyl oxygen (acceptor), with d(N⋯O) = 2.9 Å and θ(N–H⋯O) = 158°.
  • C–H⋯π interactions : Involving cyclopentane C–H groups and adjacent aromatic systems in co-crystallized solvents (e.g., toluene), contributing to lattice energy.

Table 2: Crystallographic Data Summary

Parameter Value Source
Space group P2₁/c
Unit cell dimensions a=8.21 Å, b=12.45 Å, c=14.73 Å
Z-value 4
R-factor 0.039

The packing motif forms herringbone layers along the ac-plane, with van der Waals interactions between methyl groups (3.5 Å separation) further stabilizing the structure.

Comparative Molecular Geometry with Related Azabicyclic Compounds

This compound shares structural homology with other azabicyclic systems but differs in key geometric parameters:

Table 3: Comparison with 3-Azabicyclo[3.3.0]octane Derivatives

Compound N–C Bond Length (Å) Ring Puckering Amplitude (Å) Reference
Target compound 1.453–1.466 0.42
3-Azabicyclo[3.3.0]octane 1.472–1.485 0.38
2-Azabicyclo[3.3.0]octane-3-carboxylic acid 1.460–1.468 0.45

Notable differences :

  • Reduced ring strain : The ester substituent at C3a increases torsional flexibility, lowering puckering amplitude compared to unsubstituted analogs.
  • Electronic effects : The electron-withdrawing ester group decreases electron density at N1 by 12% (NBO analysis), altering reactivity in nucleophilic substitutions.

Properties

IUPAC Name

methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQYLMMYIGSJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization of Precursors

The synthesis generally begins with the formation of a cyclopentane core, followed by the introduction of the pyrrole moiety. One prominent approach involves starting with protected octahydrocyclopenta[c]pyrrole derivatives, which are subsequently functionalized to introduce the carboxylate group at the 3a-position.

Key Reactions and Reagents

Step Reaction Type Reagents Conditions Notes
1. Cyclization Intramolecular cyclization Suitable diamines or amino acids derivatives Reflux, inert atmosphere Forms the fused ring system
2. Alkylation/Functionalization Alkyl halides or acyl chlorides Alkylating agents, base Room temperature to mild heating Introduces side chains or protecting groups
3. Carboxylation Carbon dioxide fixation CO₂ gas Low temperature, -50°C to -78°C Adds carboxyl group at the 3a-position
4. Deprotection Acidic or basic hydrolysis HCl or NaOH Controlled pH and temperature Removes protecting groups, yields free acid or ester

Specific Methodologies

  • Method 1: Using N-protected octahydrocyclopenta[c]pyrrole as raw material, the reaction involves lithiation with lithium alkylide in a low-temperature environment (-50°C to -78°C), followed by carbonation with CO₂ or ethyl chloroformate to introduce the carboxylate group. This method offers high yield and a short synthetic route, suitable for mass production.

  • Method 2: A reduction-oxidation sequence where the precursor is first reduced with potassium borohydride in methanol, then oxidized or functionalized to form the methyl ester. This approach emphasizes mild reaction conditions and high stereoselectivity.

  • Method 3: Employing chiral auxiliaries or chiral ligands during lithiation to control stereochemistry, followed by esterification or amidation to obtain the methyl ester derivative.

Data Tables of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield Remarks
1 N-protected octahydrocyclopenta[c]pyrrole Lithium alkylide, CO₂ or ethyl chloroformate Tetrahydrofuran, methyl tert-butyl ether, or dioxane -50°C to -78°C High (>80%) Short route, suitable for large-scale synthesis
2 Trityl-protected cyclopentyl derivative Potassium borohydride Methanol 0°C to room temperature 70-85% Mild reduction, high stereoselectivity
3 Chiral precursor S-Butyl lithium, Vinyl chloroformate Ether -50°C to 0°C 65-75% Stereochemistry controlled

Research Findings and Analysis

Efficiency and Yield

Recent patents and research articles highlight that the key to efficient synthesis lies in the low-temperature lithiation and subsequent carbonation steps, which minimize side reactions and improve stereoselectivity. The typical yields reported are above 70%, with some protocols reaching over 85% when optimized.

Advantages of Current Methods

  • Short Synthetic Routes: Reducing the number of steps minimizes impurities and improves overall yield.
  • High Selectivity: Use of chiral ligands and controlled reaction conditions ensures stereochemical purity.
  • Scalability: Methods employing common reagents and solvents are adaptable for industrial production.

Notes and Considerations

  • The choice of solvent significantly influences reaction efficiency; tetrahydrofuran and methyl tert-butyl ether are preferred for lithiation steps.
  • Protective groups such as Boc or trityl are employed to prevent undesired side reactions during functionalization.
  • The low-temperature lithiation step is critical for controlling regio- and stereoselectivity, especially when introducing the carboxylate group.
  • Industrial-scale synthesis typically involves continuous flow systems to enhance safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate has several notable applications:

  • Pharmaceutical Development :
    • SHP2 Inhibition : The compound has been shown to inhibit the activity of SHP2, a protein involved in various signaling pathways related to cancer. This inhibition can potentially lead to therapeutic strategies for treating SHP2-mediated disorders such as cancer .
    • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by interacting with microbial enzymes, which can inhibit their growth .
  • Biological Studies :
    • Cancer Research : It has been investigated for its ability to induce apoptosis in cancer cells, suggesting its use in developing anticancer therapies by modulating specific signaling pathways associated with cell proliferation and survival .
    • Receptor Modulation : The compound may interact with receptors that regulate physiological processes, impacting cellular responses such as inflammation and proliferation .
  • Industrial Applications :
    • Agrochemicals : this compound is utilized in the production of pesticides and other industrial chemicals due to its chemical properties and reactivity.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of various microbial strains through enzyme interaction.
AnticancerInduces apoptosis in cancer cells by modulating signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was synthesized and tested against multiple microbial strains. Results indicated significant inhibition of growth, attributed to the hydrolysis of the ester group releasing active pyrrole derivatives that interact with microbial targets .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the anticancer properties of the compound. It demonstrated that treatment with this compound led to increased apoptosis in specific cancer cell lines. The underlying mechanism was linked to the modulation of key signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity/Synthesis
This compound Not specified C₉H₁₅NO₂ (inferred) ~185.22 Cyclopenta[c]pyrrole core; methyl ester at 3a-position. Likely intermediate for bioactive heterocycles; synthesis methods not detailed in evidence .
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate 1935316-01-0 C₁₀H₁₇NO₂ 195.25 Cyclopenta[b]pyrrole core; ethyl ester at 3a-position. No bioactivity reported; commercial availability suggests utility as a building block .
rac-tert-Butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate 2307783-16-8 C₁₂H₂₁NO₂ 211.30 tert-Butyl ester at 3a-position; stereochemistry specified (3aR,6aR). Used in pharmaceutical research; higher steric bulk may reduce reactivity compared to methyl ester .
Methyl 3-(4-fluorophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-3a-carboxylate Not specified C₂₀H₂₀FNO₃ 341.38 Chromeno-pyrrole fused system; fluorophenyl and methyl substituents. Intermediate for anti-HIV agents (e.g., calanolide derivatives); exhibits anticonvulsant activity .
Methyl 3-(4-chlorophenyl)-1-methyl-benzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate Not specified C₂₄H₂₂ClNO₃ 407.88 Benzochromeno-pyrrole fused system; chlorophenyl substituent. Structural complexity enhances π-π stacking potential; no explicit bioactivity reported .

Structural and Functional Insights

  • Ester Group Impact: Methyl and ethyl esters (e.g., C₉H₁₅NO₂ vs. C₁₀H₁₇NO₂) differ in lipophilicity and metabolic stability. Ethyl derivatives may exhibit slower hydrolysis rates in vivo . tert-Butyl esters (e.g., C₁₂H₂₁NO₂) offer steric protection, enhancing stability under acidic or enzymatic conditions, but require deprotection for further functionalization .
  • Ring System Modifications: Fused chromeno or benzochromeno rings (e.g., C₂₀H₂₀FNO₃, C₂₄H₂₂ClNO₃) increase molecular rigidity and aromatic surface area, favoring interactions with biological targets (e.g., HIV-1 reverse transcriptase) . Substituents like fluorine or chlorine enhance electronegativity and binding affinity to hydrophobic enzyme pockets .
  • Conformational Analysis :

    • X-ray crystallography of methyl 3-(4-fluorophenyl) derivatives reveals a half-chair conformation for the pyrrolidine ring and a twisted half-chair for the chromene ring, optimizing steric and electronic complementarity .
    • Puckering coordinates (e.g., Cremer-Pople parameters) for cyclopenta[c]pyrrole derivatives remain underexplored but are critical for understanding strain and reactivity .

Biological Activity

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is an organic compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a heterocyclic structure that includes a pyrrole ring fused with a cyclopentane ring, along with an ester functional group. The molecular formula for this compound is C₁₁H₁₅NO₂, and its structure contributes to its reactivity and potential biological activities, making it a subject of extensive research in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism involves the hydrolysis of the ester group, releasing active pyrrole derivatives that interact with microbial enzymes or receptors.
  • Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells. Its action may involve modulation of specific signaling pathways associated with cell proliferation and survival.

Summary of Biological Activities

Activity Type Description
AntimicrobialInhibits growth of various microbial strains through enzyme interaction.
AnticancerInduces apoptosis in cancer cells by modulating signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in microbial metabolism or cancer cell survival, leading to reduced activity and subsequent cell death.
  • Receptor Modulation : It can also interact with receptors that regulate physiological processes, impacting cellular responses such as inflammation and proliferation .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyrrole derivatives, this compound was tested against common pathogens. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on HepG2 liver cancer cells. The study utilized a resazurin assay to measure cell viability and found that treatment with this compound resulted in over 70% inhibition of cell growth at 100 µg/mL. Apoptosis was confirmed via caspase activation assays, indicating a robust anticancer mechanism .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in chemical structure affect biological activity will guide the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy in real biological systems.

Q & A

Q. What are the standard synthetic routes for Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate, and how are reaction conditions optimized?

A typical synthesis involves condensation reactions using chiral precursors. For example, methyl acrylate derivatives react with cyclic amines under reflux in acetonitrile, followed by purification via silica gel chromatography (65% yield) . Key parameters include temperature control (reflux at 80°C), solvent polarity, and stoichiometric ratios of reactants. Optimization often employs Design of Experiments (DoE) to balance reaction time and yield.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction uses SAINT, and refinement employs SHELXL-97 within the SHELX suite, which is robust for small-molecule crystallography. Hydrogen atoms are placed geometrically, with thermal parameters constrained to parent atoms .

Q. What are the critical bond lengths and angles in its molecular structure?

Key bond lengths include C–C (1.515–1.570 Å), N–C (1.453–1.466 Å), and C–O (1.195–1.334 Å). The N atom exhibits sp³ hybridization (bond angle sum ≈ 332°), and the carboxylate group is perpendicular to the fused pyrrolidine ring, stabilized by weak C–H⋯O/N interactions .

Advanced Research Questions

Q. How are ring-puckering conformations analyzed computationally, and what parameters define its cyclopenta[c]pyrrole core?

The Cremer-Pople puckering parameters (θ, φ) quantify ring distortions. For example, the pyrrolidine ring adopts a half-chair conformation (θ ≈ 50°, φ ≈ 0°), while the fused cyclopentane ring shows a twisted boat. Asymmetric parameters (ΔC₂) are minimized to validate low-energy conformers .

Q. How are contradictions in crystallographic data resolved during refinement?

Discrepancies in R factors or thermal parameters are addressed by re-examining hydrogen bonding, twinning, or disorder. For instance, high wR(F²) values (>0.2) may indicate overlooked solvent molecules or anisotropic displacement. Validation tools like PLATON check for missed symmetry (e.g., twinning) .

Q. What computational methods predict its bioactivity, and how are structure-activity relationships (SAR) established?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify pharmacophores. SAR studies correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity, such as HIV-1 inhibition, by comparing IC₅₀ values of analogs .

Q. How is experimental phasing applied in crystallography for derivatives with heavy atoms?

SHELXC/D/E pipelines enable Single-Wavelength Anomalous Dispersion (SAD) phasing for halogenated derivatives. For example, chlorine-substituted analogs (e.g., C24H22ClNO3) leverage Cl’s anomalous scattering to solve phase problems .

Methodological Tables

Parameter Value Reference
Crystallographic Space GroupMonoclinic, P2₁/c
Unit Cell Dimensionsa = 10.4519 Å, b = 20.6778 Å
Refinement R Factor0.045 (R₁), 0.219 (wR₂)
Puckering Amplitude (θ)50° (pyrrolidine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Reactant of Route 2
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.